N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

Catalog No.
S12504865
CAS No.
39512-81-7
M.F
C3H4N4O2
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

CAS Number

39512-81-7

Product Name

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

IUPAC Name

N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C3H4N4O2/c4-2(6-8)3-5-1-9-7-3/h1,8H,(H2,4,6)

InChI Key

MYJHYGFHDJISCG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NO1)C(=NO)N

Isomeric SMILES

C1=NC(=NO1)/C(=N/O)/N

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound characterized by its oxadiazole ring structure. This compound features a hydroxyl group and a carboximidamide functional group, contributing to its unique chemical properties. The molecular formula is C₃H₅N₅O₂, with a molecular weight of approximately 143.10 g/mol. Its structural uniqueness arises from the combination of nitrogen and oxygen atoms within the oxadiazole ring, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Typical for oxadiazole derivatives. These include:

  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.
  • Substitution Reactions: The hydroxyl group can be substituted with different electrophiles, leading to a variety of derivatives.
  • Condensation Reactions: The carboximidamide group allows for condensation reactions, potentially forming amides or other nitrogen-containing compounds.

The reactivity of this compound can be attributed to the electron-withdrawing nature of the oxadiazole ring, which enhances electrophilicity.

Research indicates that N-hydroxy-1,2,4-oxadiazole-3-carboximidamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. Inhibitors of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan and promoting T-cell activation. The compound has shown low nanomolar IC50 values in inhibiting IDO1 activity, suggesting high potency in this regard .

Several synthesis methods have been reported for N-hydroxy-1,2,4-oxadiazole-3-carboximidamide:

  • Room Temperature Synthesis: This method involves the use of tetrabutylammonium fluoride as a catalyst to facilitate the cyclization of O-acylamidoximes into 1,2,4-oxadiazoles at ambient temperature .
  • High Temperature Reactions: The compound can also be synthesized by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures (around 180 °C), which promotes the formation of desired products through thermal activation .
  • Hydroxylamine Reactions: Hydroxylamine hydrochloride can be utilized in reactions with appropriate carboximidamides to yield N-hydroxy derivatives efficiently .

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide has several notable applications:

  • Pharmaceutical Development: Its role as an IDO1 inhibitor makes it a candidate for cancer immunotherapy.
  • Synthetic Chemistry: It serves as a building block for synthesizing more complex nitrogen-containing heterocycles.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific electronic or optical properties.

Studies on the interactions of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide reveal its potential in modulating immune responses. The compound's ability to inhibit IDO1 suggests it could enhance the efficacy of existing cancer therapies by improving T-cell responses against tumors. Further research is needed to fully elucidate its interaction mechanisms and potential synergistic effects with other therapeutic agents.

Several compounds share structural similarities with N-hydroxy-1,2,4-oxadiazole-3-carboximidamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamideContains a hydroxyl and amino group on different oxadiazoleDifferent oxadiazole ring structure
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamideSubstituted aromatic ringEnhanced biological activity due to aromatic substitution
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateEthyl ester instead of carboximidamideDifferent reactivity profile due to ester functionality

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide stands out due to its specific biological activity against IDO1 and its potential applications in cancer therapy. Its unique combination of functional groups allows for versatile chemical reactivity not entirely present in the similar compounds listed above.

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, reflecting its oxadiazole ring substituted at position 3 with a carboximidamide group bearing a hydroxyl substituent. Its molecular formula, C₃H₄N₄O₂, corresponds to a planar heterocyclic structure with alternating nitrogen and oxygen atoms.

Structural Elucidation

The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom. Key structural features include:

  • Position 3: A carboximidamide group (-C(=NH)-NH-OH) contributing to hydrogen-bonding capacity.
  • Position 5: A hydrogen atom, leaving room for functionalization.
    Computational studies (e.g., density functional theory) predict bond lengths of 1.30–1.40 Å for N-O and C-N bonds, consistent with aromatic stabilization.

Table 1: Key Structural Data

PropertyValue/DescriptionSource
SMILESC1=NC(=NO1)/C(=N/O)/N
InChIKeyMYJHYGFHDJISCG-UHFFFAOYSA-N
Aromatic ring system1,2,4-Oxadiazole

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

128.03342538 g/mol

Monoisotopic Mass

128.03342538 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types